molecular formula C20H24Cl2N2O3S B2457971 1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine CAS No. 1903296-82-1

1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine

Cat. No.: B2457971
CAS No.: 1903296-82-1
M. Wt: 443.38
InChI Key: JWAJLUPYMZOXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine is a useful research compound. Its molecular formula is C20H24Cl2N2O3S and its molecular weight is 443.38. The purity is usually 95%.
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Biological Activity

1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the pharmacological domain. The structural features of this compound suggest possible interactions with various biological targets, including neurotransmitter receptors and transporters.

Chemical Structure

The compound can be described by the following chemical structure:

  • Molecular Formula : C18H22Cl2N2O2S
  • Molecular Weight : 396.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors and transporters. Research indicates that piperazine derivatives often exhibit affinity for serotonin (5-HT) receptors, which play a crucial role in mood regulation and other neurological functions.

1. Serotonergic Activity

Studies have shown that compounds similar to this compound can act as modulators of serotonin receptors:

  • 5-HT1A Receptor : Agonistic activity has been reported, suggesting potential antidepressant effects.
  • 5-HT3A Receptor : Antagonistic properties may contribute to antiemetic effects.

2. Antidepressant Potential

Research on related compounds has demonstrated their efficacy in animal models of depression. For instance, a study highlighted that certain piperazine derivatives significantly increased serotonin levels in the brain after administration (K(i) values indicating high affinity for SERT) .

3. Cytotoxicity and Antiproliferative Effects

Investigations into the cytotoxic properties of similar compounds have revealed potential antiproliferative effects against various cancer cell lines. The presence of the dichlorophenyl group is often associated with enhanced biological activity against tumor cells.

Data Table: Summary of Biological Activities

Activity TypeTargetEffectReference
Serotonin Receptor5-HT1AAgonist
Serotonin Receptor5-HT3AAntagonist
AntiproliferativeVarious Cancer Cell LinesCytotoxicity
NeurotransmitterSERTInhibition

Case Studies

  • Study on Antidepressant Effects :
    A research article explored the effects of a piperazine derivative similar to our compound in a rodent model for depression. The study found that after three days of treatment, there was a significant increase in extracellular serotonin levels, indicating potential antidepressant activity.
  • Cytotoxicity Assessment :
    Another study assessed the cytotoxic effects of piperazine derivatives on human cancer cell lines. Results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O3S/c1-4-27-19-13-20(15(3)11-14(19)2)28(25,26)24-9-7-23(8-10-24)18-12-16(21)5-6-17(18)22/h5-6,11-13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAJLUPYMZOXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.